molecular formula C11H8F6 B13704836 2-Cyclopropyl-1,4-bis(trifluoromethyl)benzene

2-Cyclopropyl-1,4-bis(trifluoromethyl)benzene

Cat. No.: B13704836
M. Wt: 254.17 g/mol
InChI Key: OZRYMBDDMYIUJD-UHFFFAOYSA-N
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Description

2-Cyclopropyl-1,4-bis(trifluoromethyl)benzene is an organic compound characterized by the presence of a cyclopropyl group and two trifluoromethyl groups attached to a benzene ring. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-1,4-bis(trifluoromethyl)benzene typically involves the introduction of cyclopropyl and trifluoromethyl groups onto a benzene ring. One common method is the palladium-catalyzed cross-coupling reaction of cyclopropylmagnesium bromide with 1,4-dibromo-2,5-bis(trifluoromethyl)benzene. This reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires the use of a palladium catalyst, such as palladium(II) acetate, along with a suitable ligand, like triphenylphosphine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cross-coupling reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions is crucial to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-1,4-bis(trifluoromethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Amines or thiols derivatives.

Scientific Research Applications

2-Cyclopropyl-1,4-bis(trifluoromethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-1,4-bis(trifluoromethyl)benzene involves its interaction with specific molecular targets. The compound’s trifluoromethyl groups enhance its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The cyclopropyl group provides additional steric hindrance, influencing the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopropyl-1,4-bis(trifluoromethyl)benzene is unique due to the presence of both cyclopropyl and trifluoromethyl groups, which impart distinct electronic and steric properties. These features make it valuable in the synthesis of novel materials and bioactive compounds, offering advantages in terms of stability, reactivity, and selectivity.

Properties

Molecular Formula

C11H8F6

Molecular Weight

254.17 g/mol

IUPAC Name

2-cyclopropyl-1,4-bis(trifluoromethyl)benzene

InChI

InChI=1S/C11H8F6/c12-10(13,14)7-3-4-9(11(15,16)17)8(5-7)6-1-2-6/h3-6H,1-2H2

InChI Key

OZRYMBDDMYIUJD-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C=CC(=C2)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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